![molecular formula C12H11NO4 B1524844 Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 40059-53-8](/img/structure/B1524844.png)
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
“Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound that has been synthesized in the laboratory . It is a heterocyclic enol containing a Michael acceptor . This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .
Synthesis Analysis
The synthesis of “this compound” involves a Smiles rearrangement reaction . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .
Chemical Reactions Analysis
The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines .
Physical And Chemical Properties Analysis
“this compound” is a white solid with a melting point of 169°C and a molecular weight of 215.5 . The chemical formula is C9H7NO3 .
Scientific Research Applications
Spectroscopic Characterization and Reactivity Study
Ethyl-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate (EHODQ3C) has been spectroscopically characterized using FT-IR and FT-Raman techniques. DFT computations revealed insights into its vibrational assignments, donor-acceptor interactions, and potential as an inhibitory agent against ACP reductase. This compound has shown selective activity, suggesting its utility in targeted chemical reactions and potential pharmaceutical applications (Ranjith et al., 2017).
Synthesis and Properties
Studies have demonstrated methods for synthesizing derivatives of 4-hydroxy-2-quinolones, including the transformation of ethyl esters to various functionalized quinoline carboxylic acids. These synthetic pathways offer insights into the compound's versatility in chemical reactions, indicating its broader applicability in organic synthesis and medicinal chemistry (Ukrainets et al., 2006).
Antimicrobial Activity
The compound has been explored as a precursor in the synthesis of novel antibacterial agents. For instance, ultrasound-promoted synthesis involving EHODQ3C derivatives has led to the development of compounds with moderate antibacterial activity. This highlights its potential role in the discovery and development of new antimicrobial drugs (Balaji et al., 2013).
Reactivity with Phosphorus Oxychloride
Research into the reactivity of ethyl 1-alkyl-substituted derivatives with phosphorus oxychloride has shed light on the complex chemical behavior of EHODQ3C, including unexpected product formation. This information is valuable for chemists seeking to manipulate the quinoline scaffold for various synthetic targets (Ukrainets et al., 2009).
"Green" Synthesis Approach
Efforts to develop "green" synthetic routes for EHODQ3C highlight the compound's importance in sustainable chemistry. By minimizing harmful byproducts and improving synthesis efficiency, these approaches contribute to environmentally friendly chemical practices, making EHODQ3C synthesis more accessible for large-scale applications (Ukrainets et al., 2013).
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic enol that contains a Michael acceptor . It primarily targets acid components in biochemical reactions .
Mode of Action
This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement . It interacts with aldehyde derivatives, amine derivatives, and isocyanides in a four-component process .
Biochemical Pathways
The compound’s interaction with its targets leads to the efficient synthesis of heterocyclic enamines . These enamines are crucial components in various biochemical pathways, particularly those involving the synthesis of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .
Result of Action
The result of the compound’s action is the efficient production of heterocyclic enamines . These enamines can serve as building blocks for the synthesis of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the principles of green chemistry, which emphasize environmental sustainability, guide the use of this compound in ideal synthesis . Factors such as costs, ease of reaction, overall efficiency, time, safety, and environmental impact must be perfectly optimal .
Future Directions
The development of “Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” as a heterocyclic enol containing a Michael acceptor so that it participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components is a promising strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This could lead to the production of various products through multicomponent reactions since many of the important aspects of organic reactions such as chemo, regio, and stereoselectivity are regularly observed during these reactions .
properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLPFJDOUVCBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193121 | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40059-53-8 | |
Record name | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40059-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040059538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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